![molecular formula C18H23ClFN3O3S B2369226 N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415469-96-2](/img/structure/B2369226.png)
N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
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Overview
Description
N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell division and growth. This results in the death of cancer cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects:
N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the expression of certain oncogenes (genes that promote cancer growth).
Advantages And Limitations For Lab Experiments
One of the main advantages of using N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer growth and development. However, one limitation is that the compound can be difficult and time-consuming to synthesize, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. One area of interest is in the development of new cancer treatments based on the compound's anti-cancer activity. Another potential direction is in the study of the compound's mechanism of action, which could lead to a better understanding of the processes involved in cancer growth and development. Additionally, further research could be done to optimize the synthesis of the compound, making it more readily available for research purposes.
Synthesis Methods
The synthesis of N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide involves several steps. The first step is the synthesis of 4-thiomorpholin-4-yloxan-4-ylmethyl chloride, which is then reacted with 3-chloro-4-fluoroaniline to form N-(3-chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]chloroacetamide. This intermediate is then treated with oxalic acid to yield the final product.
Scientific Research Applications
N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity, making it a potential candidate for the development of new cancer treatments.
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClFN3O3S/c19-14-11-13(1-2-15(14)20)22-17(25)16(24)21-12-18(3-7-26-8-4-18)23-5-9-27-10-6-23/h1-2,11H,3-10,12H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIQAAFMCQJHIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
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